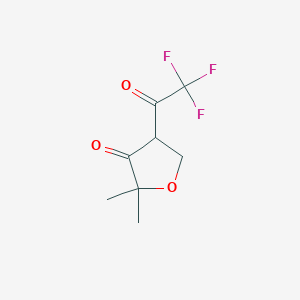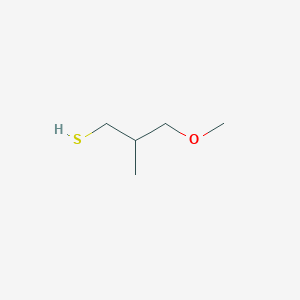
3-Methoxy-2-methylpropane-1-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methoxy-2-methylpropane-1-thiol is an organic compound with the molecular formula C5H12OS. It is characterized by the presence of a thiol group (-SH) attached to a propane backbone, along with a methoxy group (-OCH3) and a methyl group (-CH3). This compound is known for its distinct sulfurous odor and is used in various chemical applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methoxy-2-methylpropane-1-thiol typically involves the reaction of 3-methoxy-2-methylpropanol with a thiolating agent such as hydrogen sulfide (H2S) or thiourea under acidic conditions. The reaction proceeds through the formation of an intermediate, which is then converted to the desired thiol compound.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes where the reactants are fed into a reactor under controlled temperature and pressure conditions. Catalysts may be used to enhance the reaction rate and yield.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form disulfides or sulfonic acids. Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reduction of this compound can lead to the formation of corresponding alcohols or alkanes. Reducing agents such as lithium aluminum hydride (LiAlH4) are typically used.
Substitution: The thiol group in this compound can participate in nucleophilic substitution reactions, where it is replaced by other functional groups. Common reagents include alkyl halides and acid chlorides.
Common Reagents and Conditions:
Oxidation: H2O2, KMnO4, acidic or basic conditions.
Reduction: LiAlH4, sodium borohydride (NaBH4), anhydrous conditions.
Substitution: Alkyl halides, acid chlorides, polar aprotic solvents.
Major Products Formed:
Oxidation: Disulfides, sulfonic acids.
Reduction: Alcohols, alkanes.
Substitution: Thiol derivatives with various functional groups.
Applications De Recherche Scientifique
3-Methoxy-2-methylpropane-1-thiol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of sulfur-containing compounds.
Biology: Investigated for its potential role in biological systems, including enzyme inhibition and protein modification.
Medicine: Explored for its therapeutic potential, including its use as a precursor for drug development.
Industry: Utilized in the production of flavors and fragrances, as well as in the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of 3-Methoxy-2-methylpropane-1-thiol involves its interaction with molecular targets such as enzymes and proteins. The thiol group can form covalent bonds with cysteine residues in proteins, leading to inhibition or modification of enzymatic activity. This interaction can affect various biochemical pathways and cellular processes.
Comparaison Avec Des Composés Similaires
Methanethiol (CH3SH): A simpler thiol compound with a similar sulfurous odor.
Ethanethiol (C2H5SH): Another thiol with a slightly longer carbon chain.
2-Mercaptoethanol (HOCH2CH2SH): Contains both a thiol and a hydroxyl group, used in biochemistry.
Uniqueness: 3-Methoxy-2-methylpropane-1-thiol is unique due to the presence of both a methoxy and a methyl group on the propane backbone, which imparts distinct chemical properties and reactivity compared to simpler thiols. This makes it a valuable compound in various synthetic and research applications.
Propriétés
Formule moléculaire |
C5H12OS |
|---|---|
Poids moléculaire |
120.22 g/mol |
Nom IUPAC |
3-methoxy-2-methylpropane-1-thiol |
InChI |
InChI=1S/C5H12OS/c1-5(4-7)3-6-2/h5,7H,3-4H2,1-2H3 |
Clé InChI |
ZIGVKJKWANFLKD-UHFFFAOYSA-N |
SMILES canonique |
CC(COC)CS |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


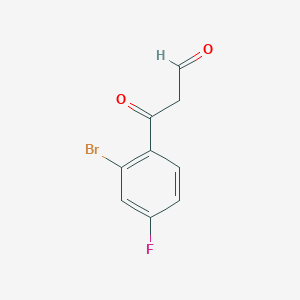
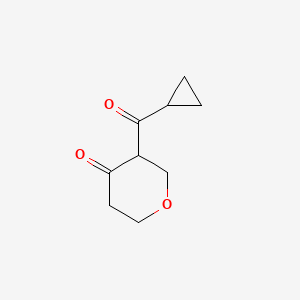
![5-Fluoro-2-aza-bicyclo[2.2.1]heptane](/img/structure/B13072412.png)
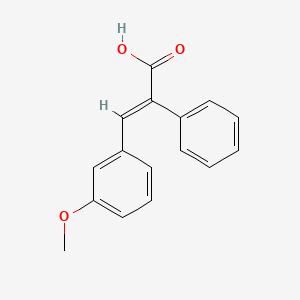
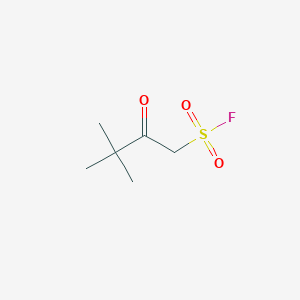
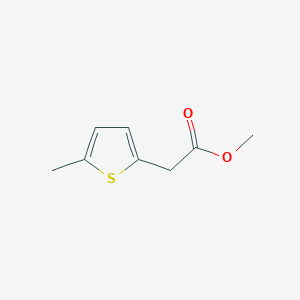
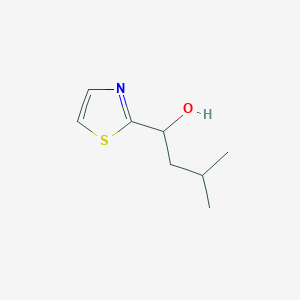
![1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[4-(phenylmethoxy)-3-(trifluoromethoxy)phenyl]-](/img/structure/B13072447.png)
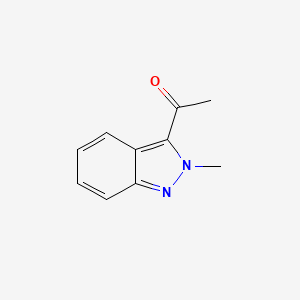

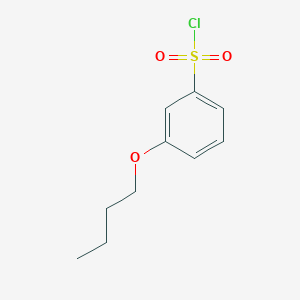
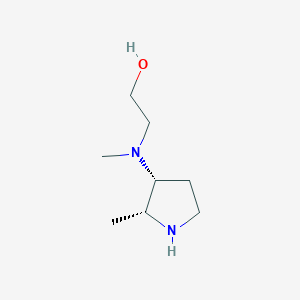
![tert-butyl N-[2-(fluoromethyl)cyclopentyl]carbamate](/img/structure/B13072494.png)
